molecular formula C18H42O6Si4 B192846 (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one CAS No. 32384-65-9

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

Cat. No. B192846
CAS RN: 32384-65-9
M. Wt: 466.9 g/mol
InChI Key: VNGTZLYNGGLPIZ-WCXIOVBPSA-N
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Description

“(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one” is an organic compound used as a reagent in organic synthesis . It is also known as 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone .


Molecular Structure Analysis

The molecular formula of this compound is C18H42O6Si4. It has an average mass of 466.865 Da and a monoisotopic mass of 466.205841 Da . It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

This compound is a flammable liquid with a low flash point . It has a density of 1.0±0.1 g/cm3, a boiling point of 417.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has 6 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

  • Synthesis and Characterization of Similar Compounds : Compounds with structures similar to the one you're interested in, such as "(2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol," have been synthesized and characterized for their chemical properties using methods like NMR spectroscopy, ESI mass spectrometry, and IR spectroscopy (Bennett & Murphy, 2020).

  • Pharmaceutical Applications : Some of these compounds are synthesized for their potential use in pharmaceuticals. For example, the synthesis of "3′-deoxy-3′-fluorothymidine (FLT) 5′-O-glucuronide," a compound using trimethylsilyl reagents similar to those in your compound of interest, suggests applications in imaging studies with [18F]FLT, particularly in identifying metabolites in blood samples (Harnor et al., 2014).

  • Organometallic Chemistry : The study of tris((trimethylsilyl)methyl) complexes in organometallic chemistry, involving Scandium and Yttrium with neutral N3 donor ligands, indicates a broader interest in compounds with trimethylsilyl groups for understanding coordination chemistry and potential catalytic applications (Tredget et al., 2005).

  • Synthetic Chemistry and Catalysis : Studies on the ring opening of oxiranes by trimethylsilyl trifluoromethanesulfonate, a reaction that might be relevant to compounds like the one you mentioned, show the influence of structures and substitution patterns on reaction courses, highlighting the role of trimethylsilyl groups in synthetic chemistry (Murata, Suzuki, & Noyori, 1982).

  • Chemical Synthesis and Molecular Design : Research on the synthesis of sugar imine molecules, where compounds with similar structural motifs to "(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one" are synthesized, reveals the utility of these compounds in designing new molecules, possibly for pharmaceutical or biochemical applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Safety And Hazards

This compound is flammable and should be handled with appropriate safety precautions . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGTZLYNGGLPIZ-WCXIOVBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451107
Record name (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

CAS RN

32384-65-9
Record name 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32384-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S,5R,6R)-3,4,5-Tris-trimethylsilanyloxy-6-trimethylsilanyloxymethyl-tetrahydro-pyran-2-on
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032384659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of D-(+)-glucono-1,5-lactone (21.6 kg) and N-methylmorpholine (98.2 kg) in tetrahydrofuran (192 kg) was added trimethylsilyl chloride (79.1 kg) at 40° C. or below, and then the mixture was stirred at a temperature from 30° C. to 40° C. for 4 hours. After the mixture was cooled to 17° C., toluene (93.6 kg) and water (109 kg) were added thereto. The organic layer was separated and washed with an aqueous solution of 5% sodium dihydrogen phosphate (108 kg×2) and water (108 kg×1). The solvent was evaporated under reduced pressure. To the resulting residue was added tetrahydrofuran (154 kg) and the solvent was evaporated under reduced pressure. Again tetrahydrofuran (154 kg) was added thereto and evaporated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (253 kg) to give a solution of the titled compound in tetrahydrofuran. The purity of the product was 99.0% (conversion rate: 99.1%), which was calculated based on the area ratio measured by HPLC.
Quantity
21.6 kg
Type
reactant
Reaction Step One
Quantity
98.2 kg
Type
reactant
Reaction Step One
Quantity
79.1 kg
Type
reactant
Reaction Step One
Quantity
192 kg
Type
solvent
Reaction Step One
Quantity
93.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
109 kg
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one
Reactant of Route 3
Reactant of Route 3
(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one
Reactant of Route 4
Reactant of Route 4
(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one
Reactant of Route 5
Reactant of Route 5
(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

Citations

For This Compound
4
Citations
XD Yang, ZX Pan, DJ Li, G Wang, M Liu… - … Process Research & …, 2016 - ACS Publications
A newly process for the synthesis of tofogliflozin hydrate, a sodium-glucose cotransporter type 2 (SGLT2) inhibitor, was described. Three improvements were achieved, including the …
Number of citations: 8 pubs.acs.org
J Yu, Y Cao, HZ Yu, JJ Wang - Organic Process Research & …, 2019 - ACS Publications
A concise and efficient synthesis of the SGLT-2 inhibitor dapagliflozin (1) has been developed. This route involves ethyl C-aryl glycoside 9 as the key intermediate, which is easily …
Number of citations: 16 pubs.acs.org
S van der Hoek, IF Antunes, KA Attia… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of the sodium–glucose cotransporter 2 (SGLT2) by canagliflozin in type 2 diabetes mellitus results in large between-patient variability in clinical response. To better …
Number of citations: 3 pubs.acs.org
A Heeres, S van der Hoek, IF Antunes… - Journal of Medicinal …, 2021 - research.hanze.nl
Inhibition of the sodium− glucose cotransporter 2 (SGLT2) by canagliflozin in type 2 diabetes mellitus results in large between-patient variability in clinical response. To better …
Number of citations: 7 research.hanze.nl

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